(2E)-3-(2-chlorophenyl)-1-(2,4-dimethylphenyl)-2-propen-1-one
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Overview
Description
(2E)-3-(2-chlorophenyl)-1-(2,4-dimethylphenyl)-2-propen-1-one: is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorophenyl group and a dimethylphenyl group, making it a unique derivative of chalcone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-chlorophenyl)-1-(2,4-dimethylphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-chlorobenzaldehyde and 2,4-dimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the condensation reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming epoxides or hydroxylated derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl system can lead to the formation of saturated ketones.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated chalcones.
Reduction: Saturated ketones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: In biological research, chalcones and their derivatives are studied for their potential anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer, antimalarial, and antiviral activities.
Industry: In the industrial sector, chalcones are used in the development of dyes, pigments, and as additives in food and cosmetics.
Mechanism of Action
The biological activity of (2E)-3-(2-chlorophenyl)-1-(2,4-dimethylphenyl)-2-propen-1-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The α,β-unsaturated carbonyl system is crucial for its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
- (2E)-3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-2-propen-1-one
- (2E)-3-(2-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
- (2E)-3-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-2-propen-1-one
Uniqueness: The presence of both a chlorophenyl group and a dimethylphenyl group in (2E)-3-(2-chlorophenyl)-1-(2,4-dimethylphenyl)-2-propen-1-one distinguishes it from other chalcones. This unique structure contributes to its specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-12-7-9-15(13(2)11-12)17(19)10-8-14-5-3-4-6-16(14)18/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYALQLDHRWSCRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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